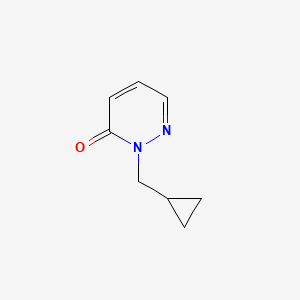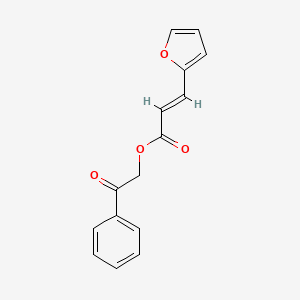
(E)-2-oxo-2-phenylethyl 3-(furan-2-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl (E)-3-(furan-2-yl)acrylate” is a related compound with the molecular formula C9H10O3 . It’s a simple structure with an average mass of 166.174 Da .
Synthesis Analysis
A study evaluated the synthesis and antifungal effects of (E)-3-(furan-2-yl)acrylic acid . The synthesis of the compound showed a yield of 88%, considered high .Molecular Structure Analysis
The molecular structure of “Ethyl (E)-3-(furan-2-yl)acrylate” consists of a furan ring attached to an acrylate group .Chemical Reactions Analysis
The reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol yields dimethyl 4-oxoheptanedioate . The reaction involves protonation at the furan 3- or 5-position with a subsequent attack of methanol on the carbonyl group that was formed followed by an acetal cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl (E)-3-(furan-2-yl)acrylate” include a molecular formula of C9H10O3, an average mass of 166.174 Da, and a monoisotopic mass of 166.062988 Da .科学的研究の応用
Stereoselective Synthesis
The Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan serves as a versatile template for the stereoselective synthesis of mono- and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC). These hydroxylated ACHC derivatives are considered useful building blocks for β-peptides, highlighting the compound's role in facilitating the creation of complex organic molecules with potential applications in drug design and synthetic biology (Masesane & Steel, 2004).
Polymerization and Lithium Ion Conductors
A novel approach to achieving polymers with significant lithium ion conductivity involves the polymerization of acrylates and methacrylates containing 2-oxo-1,3-dioxolane (cyclic carbonate) side chains. These polymers, containing structural elements of the solvent propylene carbonate (PC) firmly attached to the polymer host, demonstrate the chemical's potential in the development of advanced materials for energy storage applications (Britz, Meyer, & Wegner, 2007).
Biocompatible Polymers
The synthesis of two acrylate monomers with six-member cyclic ortho ester groups, namely 2-(1,3-dioxan-2-yloxy)ethyl acrylate (DEA) and 2-(5,5-dimethyl-1,3-dioxan-2-yloxy) ethyl acrylate (DMDEA), leads to the development of thermoresponsive copolymers. These copolymers, soluble in water at low temperatures but exhibiting association behaviors below the cloud point, indicate the compound's utility in creating biocompatible materials that can respond to environmental changes, with potential applications in drug delivery systems and tissue engineering (Qiao et al., 2010).
Catalysis and Biomass Conversion
The compound's derivatives play a role in catalysis, as shown in the selective transformation of biomass-derived furfural in alcohols. This demonstrates the chemical's relevance in sustainable chemistry and biomass utilization, contributing to the development of eco-friendly chemical processes (Ning et al., 2017).
作用機序
特性
IUPAC Name |
phenacyl (E)-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(12-5-2-1-3-6-12)11-19-15(17)9-8-13-7-4-10-18-13/h1-10H,11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUWHRKPYOPNBV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

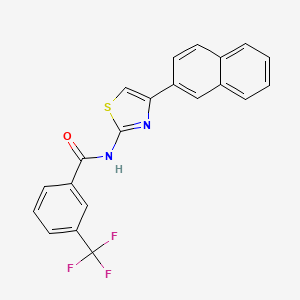
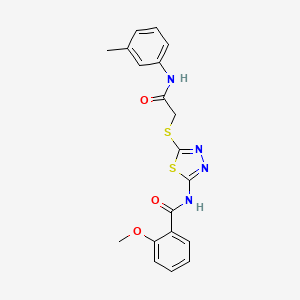
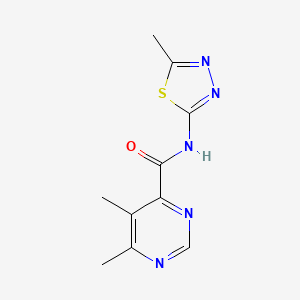

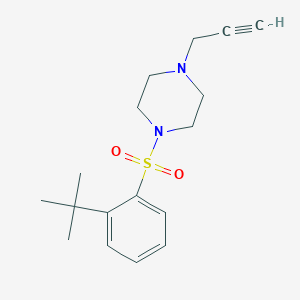
![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2652513.png)

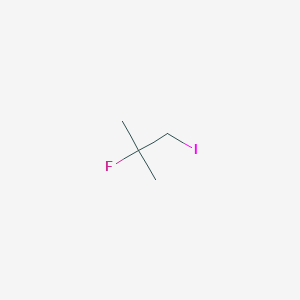
![5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2652517.png)

![3-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-4-methylpentanoic acid](/img/structure/B2652522.png)
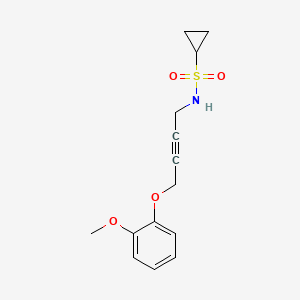
![Ethyl 2-((2-nitrilo-4,4-dimethyl-3-oxopent-1-enyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652524.png)
